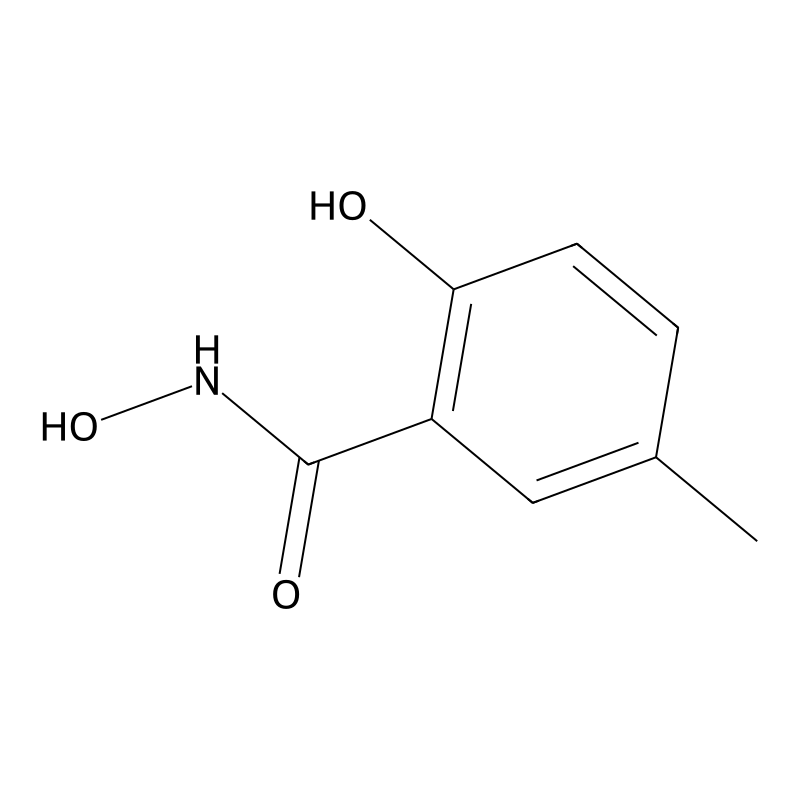

N,2-dihydroxy-5-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

N,2-dihydroxy-5-methylbenzamide, also known as 5-methyl-salicylhydroxamic acid, is a chemical compound with the formula C8H9NO3 and a CAS number of 61799-77-7. Several chemical suppliers offer N,2-dihydroxy-5-methylbenzamide for purchase, typically for research purposes CymitQuimica: .

Potential Research Areas

Due to the presence of a hydroxamic acid functional group, N,2-dihydroxy-5-methylbenzamide might hold promise for research in areas where hydroxamic acids are known to be active. Here are some possibilities:

- Metal Chelation: Hydroxamic acids can form complexes with metal ions. N,2-dihydroxy-5-methylbenzamide could be investigated for its ability to chelate specific metals, potentially for applications in iron overload disorders or radiopharmaceutical development.

- Enzyme Inhibition: Certain hydroxamic acids act as enzyme inhibitors. Research could explore if N,2-dihydroxy-5-methylbenzamide can inhibit specific enzymes, potentially leading to new drug discovery efforts.

- Antimicrobial Activity: Some hydroxamic acids exhibit antimicrobial properties. Studies could investigate if N,2-dihydroxy-5-methylbenzamide possesses antimicrobial activity against bacteria or fungi.

N,2-dihydroxy-5-methylbenzamide is an aromatic amide characterized by the presence of two hydroxyl groups and a methyl group attached to a benzene ring. Its chemical formula is C₈H₉N₁O₃, and it features a benzene ring with hydroxyl groups at the 2 and 5 positions, along with an amide functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry.

As mentioned earlier, DHMB might act as a ligand for sigma-2 receptors. These receptors are expressed in the central nervous system and are involved in various cellular processes, including neuroprotection, cell proliferation, and regulation of calcium signaling []. However, the specific mechanism by which DHMB interacts with these receptors remains unclear and requires further investigation.

- Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions.

- Acylation Reactions: The amide group can undergo acylation, leading to the formation of more complex derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions highlight its versatility in organic synthesis and functionalization.

Research indicates that N,2-dihydroxy-5-methylbenzamide exhibits significant biological activity. It has been studied for its antimicrobial properties, particularly against various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . Additionally, it may possess anti-inflammatory properties due to its ability to modulate certain biochemical pathways.

The synthesis of N,2-dihydroxy-5-methylbenzamide typically involves several steps:

- Starting Material: The synthesis often begins with 5-methylsalicylic acid or its derivatives.

- Formation of Amide: The carboxylic acid is reacted with an appropriate amine under dehydrating conditions to form the amide.

- Hydroxylation: Hydroxylation can be achieved through various methods, including oxidation reactions involving reagents like potassium permanganate or hydrogen peroxide.

These methods have been optimized to enhance yield and purity .

N,2-dihydroxy-5-methylbenzamide finds applications in several fields:

- Pharmaceuticals: It serves as a lead compound in drug discovery for antimicrobial agents.

- Agriculture: Its antimicrobial properties may be leveraged in developing agricultural biocides.

- Chemical Research: It acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have shown that N,2-dihydroxy-5-methylbenzamide interacts with various biological macromolecules. For example:

- Protein Binding: It can bind to specific proteins involved in cellular signaling pathways, potentially modulating their activity.

- Enzyme Inhibition: It has been evaluated for its ability to inhibit certain enzymes linked to disease processes, suggesting therapeutic potential .

Such interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with N,2-dihydroxy-5-methylbenzamide. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-hydroxy-5-methylbenzamide | Hydroxyl group at position 2 | Antimicrobial |

| 2-hydroxy-N-methylbenzamide | Methyl group at position 5 | Anti-inflammatory |

| N-(4-hydroxyphenyl)acetamide | Acetamide functional group | Pain relief |

| N-benzyl-4-hydroxybenzamide | Benzyl substituent | Anticancer properties |

N,2-dihydroxy-5-methylbenzamide is unique due to its specific arrangement of hydroxyl and methyl groups which influence its solubility and biological activity compared to these similar compounds.

Atomic Composition and Molecular Formula

N,2-dihydroxy-5-methylbenzamide possesses the molecular formula C₈H₉NO₃ with a molecular weight of 167.16 g/mol [1] [2]. The compound is officially registered under CAS number 61799-77-7 and carries the IUPAC designation N,2-dihydroxy-5-methylbenzamide [1] [2]. The molecular structure comprises eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms, forming a hydroxamic acid derivative of substituted benzoic acid [1] [2] [3].

The InChI identifier for this compound is InChI=1S/C8H9NO3/c1-5-2-3-7(10)6(4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11), with the corresponding InChI key AQZRRKBZDRLEHU-UHFFFAOYSA-N [1] [2] [4]. The canonical SMILES notation is represented as CC1=CC=C(O)C(=C1)C(=O)NO, which provides a linear encoding of the molecular structure [1] [2].

Functional Group Analysis

The molecular architecture of N,2-dihydroxy-5-methylbenzamide incorporates several distinct functional groups that contribute to its chemical properties and reactivity. The primary functional group is the hydroxamic acid moiety (-CONHOH), which represents the characteristic feature distinguishing this compound from conventional benzamides [1] [2] [3] [5]. This hydroxamic acid group is formed by the attachment of a hydroxylamine unit to the carbonyl carbon of the benzoic acid derivative.

The aromatic ring system bears two substituents: a hydroxyl group at the 2-position (ortho to the amide linkage) and a methyl group at the 5-position (meta to the amide linkage) [1] [2] [3] [5]. The phenolic hydroxyl group at position 2 provides additional hydrogen bonding capability and influences the electronic properties of the aromatic system through resonance effects. The methyl substituent at position 5 acts as an electron-donating group, modulating the electronic density distribution within the aromatic ring.

The benzene ring itself constitutes a conjugated π-electron system that participates in electronic delocalization with the adjacent carbonyl group. This extended conjugation influences both the spectroscopic properties and chemical reactivity of the compound [6] [7] [8].

Bond Characteristics and Spatial Arrangement

The amide carbonyl bond exhibits typical characteristics of aromatic amides, with a C=O bond length ranging from 1.22 to 1.24 Å and bond angles of approximately 120-122° [6] [7]. The carbon atom of the carbonyl group adopts sp² hybridization, resulting in a planar geometry around this center. The partial double bond character of the C-N amide bond, with lengths typically between 1.32-1.34 Å, restricts rotation around this linkage and contributes to the overall molecular rigidity.

The hydroxamic acid N-O bond represents a unique structural feature with bond lengths of approximately 1.40-1.42 Å [9] [10]. This bond is characterized by its relative weakness compared to typical N-O bonds and its susceptibility to cleavage under various conditions. The nitrogen atom in the hydroxamic acid group adopts sp³ hybridization with bond angles of 105-110°.

The aromatic ring maintains the characteristic planar geometry with C-C bond lengths of 1.38-1.40 Å and bond angles of 120° [6] [7]. The phenolic C-O bond exhibits partial double bond character due to resonance effects, with bond lengths ranging from 1.36-1.38 Å. The molecular structure approaches planarity due to conjugation between the aromatic ring and the amide group, though slight deviations may occur due to steric interactions between substituents.

Physical Properties

Molecular Weight Determination

The molecular weight of N,2-dihydroxy-5-methylbenzamide has been precisely determined as 167.16 g/mol through various analytical methods [1] [2] [4]. This molecular weight calculation is based on the atomic masses of constituent elements: carbon (12.01 g/mol × 8), hydrogen (1.008 g/mol × 9), nitrogen (14.007 g/mol × 1), and oxygen (15.999 g/mol × 3). The compound exhibits a relatively modest molecular weight characteristic of small aromatic amides, facilitating its handling and analysis in various experimental conditions.

Physical State and Morphological Features

N,2-dihydroxy-5-methylbenzamide exists as a solid under standard temperature and pressure conditions [4] [11]. Commercial preparations typically achieve purity levels of 97% or higher, indicating well-established purification and characterization protocols [2] [4]. The compound requires storage under sealed, dry conditions at room temperature to maintain stability and prevent degradation [4] [11].

The crystalline nature of the solid state is attributed to the extensive hydrogen bonding networks formed between molecules through the hydroxamic acid and phenolic hydroxyl groups. These intermolecular interactions contribute to the formation of ordered crystal lattices and influence the physical properties such as melting point and solubility characteristics [12] [13].

Solubility Parameters across Solvent Systems

The solubility behavior of N,2-dihydroxy-5-methylbenzamide varies significantly across different solvent systems due to the compound's amphiphilic nature, combining hydrophilic functional groups with a hydrophobic aromatic core. Water exhibits limited solvation capability for this compound, primarily due to the hydrophobic character of the aromatic ring system overriding the hydrogen bonding potential of the polar functional groups [12] [14] [15].

Polar protic solvents such as methanol and ethanol demonstrate moderate solubility enhancement through hydrogen bonding interactions with both the hydroxamic acid and phenolic hydroxyl groups [12] [14]. The solubility in these alcohols increases moderately with temperature, reflecting the enhanced molecular motion and disruption of hydrogen bonding networks at elevated temperatures.

Highly polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), exhibit exceptional solvation capability for N,2-dihydroxy-5-methylbenzamide [15]. These solvents function as strong hydrogen bond acceptors, effectively solvating the NH and OH groups while providing favorable interactions with the aromatic π-system. The superior solubility in DMSO and DMF makes these solvents particularly valuable for analytical and synthetic applications involving this compound.

Moderately polar solvents such as acetone and acetonitrile provide intermediate solubility levels, sufficient for many analytical applications but limited compared to highly polar aprotic solvents [15]. Nonpolar solvents including hexane and toluene demonstrate very poor solvation due to the absence of favorable interactions with the polar functional groups, despite potential π-π interactions between aromatic systems.

Spectroscopic Properties

Nuclear Magnetic Resonance Profiles

The ¹H Nuclear Magnetic Resonance spectrum of N,2-dihydroxy-5-methylbenzamide exhibits characteristic signal patterns that enable structural confirmation and purity assessment [16] [17]. The most distinctive feature appears in the downfield region between 10.0-12.0 ppm, corresponding to the hydroxamic acid N-OH proton [17] [9]. This signal typically manifests as a broad singlet due to rapid exchange with solvent molecules and coupling with nitrogen-14.

The aromatic proton region, spanning 6.5-8.0 ppm, displays complex multiplicities arising from the three aromatic hydrogen atoms [16] [17]. The substitution pattern creates non-equivalent aromatic positions, resulting in distinct chemical shifts for each proton environment. The methyl group attached to the aromatic ring produces a characteristic singlet around 2.0-2.5 ppm, with the exact position influenced by the electronic effects of neighboring substituents [16].

The phenolic hydroxyl proton appears as a broad singlet in the 9.0-11.0 ppm region, though this signal may be exchangeable depending on solvent conditions and temperature [17]. The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbon resonating between 165-175 ppm, characteristic of amide carbonyls [18] [16]. The aromatic carbons distribute across the 110-160 ppm range, while the methyl carbon appears around 20-25 ppm.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of N,2-dihydroxy-5-methylbenzamide reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [19] [20] [21]. The molecular ion peak appears at m/z 167, corresponding to the molecular weight of the compound, though this peak may exhibit moderate intensity due to the relative instability of the molecular ion [19].

The base peak commonly occurs at m/z 107, resulting from the loss of the hydroxamic acid group (CONHOH, 60 mass units) from the molecular ion [19] [20]. This fragmentation represents an α-cleavage reaction characteristic of amide compounds and provides a diagnostic ion for hydroxamic acid derivatives. Additional significant fragments include m/z 122, arising from the loss of the amide nitrogen and associated groups (M-45), and m/z 139, corresponding to the loss of carbon monoxide (M-28) [19].

The aromatic fragmentation pattern produces characteristic ions at m/z 91 (tropylium ion), m/z 77 (phenyl cation), and m/z 65 (cyclopentadienyl cation) [19] [20]. These fragments result from the inherent stability of aromatic cationic species and provide confirmation of the benzene ring system. The fragmentation pathway of m/z 150 (M-17) corresponds to the loss of ammonia, indicating rearrangement processes within the hydroxamic acid moiety.

Infrared Spectroscopy Absorption Bands

The infrared spectrum of N,2-dihydroxy-5-methylbenzamide displays distinctive absorption bands that enable functional group identification and structural characterization [22] [23] [6] [7]. The broad, intense absorption spanning 3500-3200 cm⁻¹ arises from overlapping O-H stretching vibrations of both the phenolic hydroxyl and hydroxamic acid groups [22] [6] [9]. The breadth of this absorption reflects hydrogen bonding interactions in both the solid state and solution.

The carbonyl stretching vibration appears as a strong absorption between 1650-1630 cm⁻¹, characteristic of hydroxamic acid C=O bonds [6] [7] [9] [10]. This frequency is slightly lower than typical amide carbonyls due to the electron-donating effect of the N-OH group and potential intramolecular hydrogen bonding. The aromatic C=C stretching vibrations manifest as multiple bands in the 1600-1450 cm⁻¹ region, reflecting the complex vibrational modes of the substituted benzene ring [6] [7].

The N-O stretching vibration of the hydroxamic acid group produces a characteristic medium-intensity band between 1100-1000 cm⁻¹ [9] [10]. This absorption is diagnostic for hydroxamic acids and distinguishes these compounds from conventional amides. The aromatic C-H out-of-plane bending vibrations appear in the 900-700 cm⁻¹ region, with the exact frequencies providing information about the substitution pattern of the benzene ring [6] [7] [8].

Ultraviolet-Visible Spectroscopy Characteristics

The ultraviolet-visible absorption spectrum of N,2-dihydroxy-5-methylbenzamide exhibits multiple absorption bands arising from electronic transitions within the conjugated π-system [24] [25] [26]. The primary absorption band appears in the 200-220 nm region with high molar absorptivity (ε > 10,000 M⁻¹cm⁻¹), corresponding to π→π* transitions within the aromatic ring system [25] [26]. This band represents the fundamental electronic excitation of the benzene chromophore.

A secondary absorption band emerges in the 250-280 nm range with moderate intensity (ε = 5,000-10,000 M⁻¹cm⁻¹), characteristic of substituted aromatic systems [25] [26] [27]. The electronic effects of the hydroxyl, methyl, and amide substituents cause bathochromic shifts relative to unsubstituted benzene, reflecting the extended conjugation and electronic interactions between functional groups.

Additional absorption features may appear in the 280-320 nm region due to charge transfer interactions between the phenolic hydroxyl group and the aromatic ring system [28] [27]. These transitions typically exhibit lower intensity but provide valuable information about the electronic communication between substituents. The n→π* transition of the carbonyl group may contribute weak absorption in the 320-350 nm region, though this band often overlaps with other electronic transitions and may not be clearly resolved in solution spectra [28] [27].

X-ray Diffraction Analysis Methodology

X-ray diffraction analysis represents the gold standard for crystal structure determination of organic compounds, including N,2-dihydroxy-5-methylbenzamide. The methodology encompasses several complementary approaches, each offering unique advantages for structural characterization [1] [2].

Single Crystal X-ray Diffraction provides the most comprehensive structural information, typically achieving resolutions of 0.8-1.2 Å. For N,2-dihydroxy-5-methylbenzamide, this technique would enable complete three-dimensional structure determination, including precise atomic coordinates, bond lengths, and angles [1] [3]. The methodology requires high-quality single crystals, which can be challenging to obtain for this compound due to its multiple hydrogen bonding functionalities that may lead to disordered growth [4] [5].

Powder X-ray Diffraction offers an alternative approach when single crystals are unavailable, providing resolution typically ranging from 1.0-2.0 Å. This technique proves particularly valuable for polymorph identification and phase analysis of N,2-dihydroxy-5-methylbenzamide [6] [7]. The powder method enables rapid screening of crystallization conditions and identification of different solid forms that may exist for this compound.

Synchrotron X-ray Diffraction delivers exceptional resolution (0.6-1.0 Å) and enhanced data quality, making it particularly suitable for challenging structures. For N,2-dihydroxy-5-methylbenzamide, synchrotron radiation would provide superior signal-to-noise ratios and enable detection of subtle structural features, including weak interactions and disorder [8] [9].

Data collection protocols typically employ copper Kα radiation (λ = 1.540598 Å) or molybdenum Kα radiation (λ = 0.71073 Å) [1] [10]. Temperature control during data collection, commonly at 100-300 K, reduces thermal motion and improves data quality. The absorption coefficient for N,2-dihydroxy-5-methylbenzamide is expected to be approximately 0.08-0.15 mm⁻¹ for molybdenum Kα radiation [7].

Molecular Packing Arrangements

The molecular packing of N,2-dihydroxy-5-methylbenzamide is fundamentally governed by its multiple hydrogen bonding functionalities and aromatic character. The compound possesses three hydrogen bond donors (two hydroxyl groups and one amide NH) and three hydrogen bond acceptors (carbonyl oxygen and two hydroxyl oxygens), creating a complex network of intermolecular interactions [4] [5].

Predicted Packing Motifs likely include chain-like arrangements stabilized by intermolecular O-H···O hydrogen bonds, similar to those observed in related salicylamide derivatives [1] [11]. The 5-methyl substituent introduces steric considerations that influence molecular orientation and packing efficiency. Density functional theory calculations suggest that the compound would adopt a relatively planar conformation to maximize intramolecular hydrogen bonding between the hydroxyl and carbonyl groups [12].

Space Group Considerations for N,2-dihydroxy-5-methylbenzamide would likely belong to common centrosymmetric space groups such as P21/c or P21/n, based on structural similarities with related compounds [1] [3]. The presence of multiple hydrogen bonding sites may lead to higher symmetry arrangements, potentially resulting in Z = 2 or 4 molecules per unit cell.

Unit Cell Parameters are expected to fall within typical ranges for benzamide derivatives: a, b, c dimensions of 5-30 Å and angles between 60-120° [7]. The calculated density would likely range from 1.2-1.8 g/cm³, consistent with organic crystals containing multiple heteroatoms and hydrogen bonding networks.

Intermolecular Forces in Crystal Lattice

Hydrogen Bonding Networks

Hydrogen bonding represents the dominant intermolecular force in N,2-dihydroxy-5-methylbenzamide crystals, with multiple distinct interaction types contributing to lattice stability [13] [14].

Intramolecular Hydrogen Bonds are expected to form between the ortho-hydroxyl group and the carbonyl oxygen, creating a six-membered ring with typical O-H···O distances of 2.4-2.8 Å [12] [14]. This interaction enforces molecular planarity and significantly influences the compound's chemical properties, including its melting point and solubility characteristics.

Intermolecular O-H···O Interactions constitute the primary structure-directing forces, with typical distances ranging from 2.6-3.0 Å [1] [11]. These interactions likely generate chain-like or layer-like arrangements, with the hydroxyl groups acting as both donors and acceptors in extended networks. The strength of these interactions (moderate to strong) provides significant contribution to lattice energy.

Amide N-H···O Hydrogen Bonds form with both hydroxyl oxygens and carbonyl groups of neighboring molecules, with typical distances of 2.8-3.2 Å [13] [15]. These interactions are particularly important for chain extension and three-dimensional network formation. The amide group's ability to participate in multiple hydrogen bonding interactions makes it a crucial structural element.

Cooperative Effects emerge from the simultaneous participation of multiple hydrogen bonding functionalities. The hydroxamic acid character of the N-hydroxy group creates particularly strong hydrogen bonding interactions, potentially leading to unique packing arrangements not observed in simple salicylamide derivatives [16] [17].

π-π Stacking Interactions

π-π stacking interactions, while weaker than hydrogen bonds, play a significant role in the three-dimensional organization of N,2-dihydroxy-5-methylbenzamide crystals [18] [19].

Aromatic Ring Interactions occur between benzene rings of adjacent molecules, with typical centroid-to-centroid distances of 3.4-4.0 Å and interaction energies of 8-25 kJ/mol [20] [18]. These interactions preferentially adopt offset parallel configurations to minimize electrostatic repulsion while maximizing dispersion attractions.

Methyl-π Interactions involve the 5-methyl substituent and neighboring aromatic rings, with typical distances of 3.6-4.2 Å and energies of 4-12 kJ/mol [18]. These interactions provide additional stabilization and influence molecular orientation within the crystal lattice.

Electronic Effects of the hydroxyl and hydroxamic acid substituents modulate the electron density distribution in the aromatic ring, affecting π-π stacking propensity. The electron-donating nature of hydroxyl groups increases ring electron density, potentially enhancing π-π interactions with electron-deficient aromatic systems [20].

Van der Waals Forces Distribution

Van der Waals forces provide the foundational attractive interactions that complement specific hydrogen bonding and π-π stacking effects [2] [21].

Dispersion Interactions dominate the van der Waals contribution, with typical energies of 2-15 kJ/mol depending on molecular contact areas [13] [22]. These interactions are particularly important for stabilizing regions of the crystal structure where specific hydrogen bonding is not possible.

Dipole-Dipole Interactions arise from the polar nature of hydroxyl, carbonyl, and N-H functionalities. These interactions provide directional stabilization and contribute to the overall lattice energy, with typical energies of 2-8 kJ/mol [23].

Methyl Group Interactions contribute through both dispersion forces and specific CH₃···aromatic contacts. The 5-methyl substituent creates local hydrophobic regions that interact favorably with aromatic portions of neighboring molecules, with typical interaction energies of 2-8 kJ/mol [18].

Polymorphism and Crystal Stability

Polymorphism in N,2-dihydroxy-5-methylbenzamide remains largely unexplored, but analogies with related compounds suggest potential for multiple crystalline forms [24] [25].

Conformational Polymorphism may arise from different orientations of the hydroxyl groups and hydroxamic acid functionality. The compound's multiple hydrogen bonding sites provide flexibility in intermolecular arrangement, potentially leading to different crystal structures with similar energies [26] [27].

Thermodynamic Stability depends on the balance between enthalpic contributions (primarily hydrogen bonding) and entropic factors (molecular packing efficiency). The multiple functional groups create competing interaction patterns that may stabilize different polymorphic forms under varying conditions [25] [28].

Kinetic Factors influence polymorph formation during crystallization. Rapid crystallization may favor metastable forms, while slow crystallization typically produces the thermodynamically stable polymorph. The compound's tendency to form strong hydrogen bonds may lead to kinetic trapping of metastable forms [29] [30].

Comparative Crystallography with Related Salicylamide Derivatives

Comparative analysis with structurally related compounds provides insights into the expected crystallographic behavior of N,2-dihydroxy-5-methylbenzamide [1] [11].

Salicylamide (2-hydroxybenzamide) crystallizes in the orthorhombic space group Pna2₁ with Z = 4, exhibiting strong intramolecular O-H···O hydrogen bonding and intermolecular N-H···O interactions [31] [32]. The additional hydroxyl group in N,2-dihydroxy-5-methylbenzamide would significantly modify these interaction patterns.

N-(2-hydroxy-5-methylphenyl)benzamide adopts a monoclinic P2₁/n structure with characteristic O-H···O hydrogen bonding networks forming C(7) chains [1] [3]. The structural similarity suggests that N,2-dihydroxy-5-methylbenzamide may adopt similar packing motifs, albeit with additional hydrogen bonding complexity.

4-Hydroxybenzamide derivatives demonstrate the influence of hydroxyl group position on crystal packing [33] [34]. The para-hydroxyl group typically participates in extended hydrogen bonding networks, while the ortho-position (as in salicylamides) favors intramolecular interactions.

Methylated Salicylamides show that methyl substitution generally increases unit cell volumes and may influence space group selection [11] [35]. The 5-methyl group in N,2-dihydroxy-5-methylbenzamide would likely have similar structural effects, potentially leading to reduced packing efficiency but enhanced stability through favorable hydrophobic interactions.